

# Application Notes and Protocols for Eganelisib and Nivolumab Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | UCM 549   |           |
| Cat. No.:            | B15619186 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the clinical trial protocols for the combination of Eganelisib (a PI3K-gamma inhibitor) and Nivolumab (a PD-1 inhibitor), focusing on the MARIO-1 and MARIO-275 studies. It includes comprehensive data summaries, detailed experimental methodologies, and visualizations of key biological pathways and trial workflows.

### **Mechanism of Action**

Eganelisib (IPI-549): Targeting the Tumor Microenvironment

Eganelisib is a first-in-class, oral, highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-y).[1] The primary mechanism of action of Eganelisib is not to directly kill cancer cells, but to modulate the tumor microenvironment (TME).[2] Specifically, it targets and reprograms tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a proinflammatory, anti-tumor M1 phenotype.[2] This reprogramming leads to a reduction in immunosuppressive cells and an increase in cytotoxic T lymphocytes within the tumor, thereby enhancing the body's own anti-tumor immune response.[2] Preclinical studies have shown that Eganelisib can overcome resistance to immune checkpoint inhibitors in myeloid-rich tumor models.[1]

Nivolumab: Releasing the Brakes on the Immune System



Nivolumab is a fully human IgG4 monoclonal antibody that acts as an immune checkpoint inhibitor.[3] It targets the programmed death-1 (PD-1) receptor on the surface of activated T cells.[3] Under normal circumstances, the interaction of PD-1 with its ligands, PD-L1 and PD-L2, which can be expressed on tumor cells, leads to the inhibition of T-cell activity, allowing cancer cells to evade the immune system.[3] Nivolumab blocks this interaction, thereby releasing the "brakes" on the T cells and restoring their ability to recognize and attack tumor cells.[3]

### **Signaling Pathway Diagrams**



#### Click to download full resolution via product page

Caption: Eganelisib inhibits PI3K-gamma, blocking a key signaling pathway in myeloid cells.





Click to download full resolution via product page

Caption: Nivolumab blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells.

## **Clinical Trial Protocols MARIO-1 (NCT02637531)**

This Phase 1/1b open-label, first-in-human study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of Eganelisib as a monotherapy and in combination with Nivolumab in patients with advanced solid tumors.[1][4]

| Parameter          | Details                                                                                                                                                                                                       |
|--------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design       | Dose-escalation and expansion cohorts.[1]                                                                                                                                                                     |
| Patient Population | Patients with histologically or cytologically confirmed advanced solid tumors.[1]                                                                                                                             |
| Treatment Regimen  | Monotherapy: Eganelisib administered orally once daily in 28-day cycles.[4] Combination Therapy: Eganelisib orally once daily plus Nivolumab (240 mg intravenously every 2 weeks or 480 mg every 4 weeks).[1] |
| Dose Escalation    | Monotherapy: 10-60 mg Eganelisib.[4] Combination: 20-40 mg Eganelisib.[4]                                                                                                                                     |
| Primary Endpoints  | Incidence of dose-limiting toxicities (DLTs) and adverse events (AEs).[4]                                                                                                                                     |

### MARIO-275 (NCT03980041)

This Phase 2, randomized, active-control study evaluated the efficacy and safety of Eganelisib in combination with Nivolumab compared to Nivolumab monotherapy in patients with advanced urothelial carcinoma.[5][6]



| Parameter          | Details                                                                                                                                                                                                                    |  |
|--------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Study Design       | Randomized, 2:1 ratio (Eganelisib + Nivolumab<br>vs. Placebo + Nivolumab).[5]                                                                                                                                              |  |
| Patient Population | Patients with advanced urothelial carcinoma who had progressed on or after platinum-based chemotherapy and were immune checkpoint inhibitor-naïve.[5][7]                                                                   |  |
| Treatment Regimen  | Experimental Arm: Eganelisib (initially 40 mg, later reduced to 30 mg orally once daily) + Nivolumab (480 mg intravenously every 4 weeks).[6][7] Control Arm: Placebo + Nivolumab (480 mg intravenously every 4 weeks).[5] |  |
| Primary Endpoint   | Objective Response Rate (ORR) per RECIST v1.1.[5]                                                                                                                                                                          |  |
| Stratification     | Baseline circulating monocytic myeloid-derived suppressor cell (mMDSC) levels.[7]                                                                                                                                          |  |

### **Clinical Trial Workflow**





Click to download full resolution via product page

Caption: Logical workflow of the MARIO-275 clinical trial from patient screening to primary endpoint assessment.





### **Quantitative Data Summary**

MARIO-1 Efficacy Results (Combination Therapy)[1]

| Tumor Type                          | Number of Patients | Overall Response<br>Rate (ORR) | Disease Control<br>Rate (DCR) |
|-------------------------------------|--------------------|--------------------------------|-------------------------------|
| Melanoma (PD-1/PD-<br>L1 Resistant) | 40                 | 10%                            | 55%                           |
| Mesothelioma                        | 11                 | 9%                             | 55%                           |
| Adrenocortical<br>Carcinoma         | 5                  | 0%                             | Not Reported                  |
| High Circulating MDSCs              | 23                 | 0%                             | Not Reported                  |

### **MARIO-275 Efficacy Results[5]**



| Patient Population            | Eganelisib + Nivolumab | Placebo + Nivolumab |
|-------------------------------|------------------------|---------------------|
| Overall Population (n=49)     |                        |                     |
| Objective Response Rate (ORR) | 30%                    | 25%                 |
| Complete Response (CR)        | 12%                    | 6%                  |
| Disease Control Rate (DCR)    | 55%                    | 31%                 |
| Median Overall Survival (OS)  | 15.4 months            | 7.9 months          |
| 1-Year OS Rate                | 59%                    | 32%                 |
| PD-L1 Negative Patients       |                        |                     |
| Objective Response Rate (ORR) | 26%                    | 14%                 |
| Complete Response (CR)        | 9%                     | 0%                  |
| Disease Control Rate (DCR)    | 57%                    | 14%                 |
| Median Overall Survival (OS)  | 15.4 months            | 7.9 months          |
| 1-Year OS Rate                | 54%                    | 17%                 |

# MARIO-1 and MARIO-275 Safety Summary (Grade ≥3 Treatment-Related Adverse Events)[1][7]



| Adverse Event                | MARIO-1<br>(Eganelisib +<br>Nivolumab) | MARIO-275<br>(Eganelisib +<br>Nivolumab) | MARIO-275<br>(Placebo +<br>Nivolumab) |
|------------------------------|----------------------------------------|------------------------------------------|---------------------------------------|
| Increased AST                | 13%                                    | 12%                                      | 6%                                    |
| Increased ALT                | 10%                                    | Not Reported                             | Not Reported                          |
| Rash                         | 10%                                    | 9%                                       | 0%                                    |
| Hepatotoxicity               | Not Reported                           | 15%                                      | 0%                                    |
| Pyrexia                      | ≥2 patients (serious<br>AE)            | Not Reported                             | Not Reported                          |
| Cytokine Release<br>Syndrome | ≥2 patients (serious<br>AE)            | Not Reported                             | Not Reported                          |
| Infusion-Related<br>Reaction | ≥2 patients (serious<br>AE)            | Not Reported                             | Not Reported                          |

## Experimental Protocols PD-L1 Immunohistochemistry (IHC) Protocol

This protocol is a general guideline for the detection of PD-L1 protein in formalin-fixed, paraffinembedded (FFPE) urothelial carcinoma tissues.

- Specimen Preparation:
  - Obtain FFPE tissue blocks.
  - Cut 4-5 μm thick sections and mount on charged slides.
  - Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.



#### · Staining Procedure:

- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific protein binding with a protein block solution.
- Incubate with the primary antibody (e.g., anti-PD-L1 clone 28-8 or 22C3) at the recommended dilution and incubation time.
- Wash slides with a wash buffer (e.g., TBS or PBS).
- Incubate with a secondary antibody-polymer conjugate.
- Wash slides.
- Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine).
- Counterstain with hematoxylin.
- Dehydrate and mount with a permanent mounting medium.
- Interpretation:
  - Assess PD-L1 expression on tumor cells and/or immune cells based on the specific scoring algorithm for the antibody clone used.
  - For urothelial carcinoma, scoring is often based on the percentage of tumor cells with membranous staining (Tumor Proportion Score - TPS) or a combined positive score (CPS) that includes both tumor and immune cells.

## Flow Cytometry Protocol for Myeloid-Derived Suppressor Cells (MDSCs)

This protocol outlines a method for identifying and quantifying MDSCs from peripheral blood.

- Sample Collection and Preparation:
  - Collect whole blood in EDTA or heparin-containing tubes.



- Perform red blood cell lysis using a lysis buffer.
- Wash the remaining white blood cells with a suitable buffer (e.g., PBS with 2% FBS).
- Antibody Staining:
  - Resuspend cells in staining buffer.
  - Add a cocktail of fluorescently-labeled antibodies to identify MDSC populations. A typical panel for human MDSCs includes:
    - Lineage markers (CD3, CD19, CD56) to exclude lymphocytes and NK cells.
    - Myeloid markers (CD11b, CD33).
    - Monocytic MDSC marker (CD14).
    - Granulocytic MDSC marker (CD15).
    - HLA-DR to identify immature myeloid cells (MDSCs are typically HLA-DR low/negative).
  - Incubate for 20-30 minutes at 4°C in the dark.
  - Wash cells to remove unbound antibodies.
- Data Acquisition and Analysis:
  - Acquire stained cells on a flow cytometer.
  - Use appropriate compensation controls to correct for spectral overlap.
  - Gate on the leukocyte population based on forward and side scatter.
  - Exclude lineage-positive cells.
  - Within the lineage-negative, HLA-DR low/negative population, identify MDSCs based on the expression of CD11b and CD33.
  - Further delineate monocytic MDSCs (CD14+) and granulocytic MDSCs (CD15+).



### **Multiplex Cytokine Analysis Protocol**

This protocol describes a general workflow for the simultaneous measurement of multiple cytokines in serum or plasma samples using a bead-based immunoassay (e.g., Luminex).

- Sample Preparation:
  - Collect blood and process to obtain serum or plasma.
  - Store samples at -80°C until analysis.
  - Thaw samples on ice and centrifuge to remove any precipitates.
- Assay Procedure:
  - Prepare the multiplex assay plate according to the manufacturer's instructions. This
    typically involves adding a wash buffer to pre-wet the filter plate.
  - Add the antibody-coupled magnetic beads to the wells.
  - Wash the beads.
  - Add standards, controls, and patient samples to the appropriate wells.
  - Incubate to allow the cytokines to bind to the capture antibodies on the beads.
  - Wash the beads to remove unbound material.
  - Add the detection antibody cocktail.
  - Incubate to allow the detection antibodies to bind to the captured cytokines.
  - Wash the beads.
  - Add streptavidin-phycoerythrin (SAPE) to bind to the biotinylated detection antibodies.
  - Incubate.
  - Wash the beads and resuspend in a sheath fluid.



- Data Acquisition and Analysis:
  - Acquire the plate on a multiplex assay reader (e.g., Luminex instrument).
  - The instrument will identify each bead by its unique color code and quantify the fluorescence intensity of the reporter molecule (phycoerythrin), which is proportional to the amount of bound cytokine.
  - Use the standard curve to calculate the concentration of each cytokine in the patient samples.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Eganelisib, a First-in-Class PI3K-y Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Eganelisib, a First-in-Class PI3Ky Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urologytimes.com [urologytimes.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. onclive.com [onclive.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Eganelisib and Nivolumab Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619186#eganelisib-and-nivolumab-clinical-trial-protocol]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com